molecular formula C12H8Cl2Se2 B14469543 Diselenide, bis(2-chlorophenyl) CAS No. 69447-35-4

Diselenide, bis(2-chlorophenyl)

Cat. No.: B14469543
CAS No.: 69447-35-4
M. Wt: 381.0 g/mol
InChI Key: WDHYRGODLWNICS-UHFFFAOYSA-N
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Description

Diselenide, bis(2-chlorophenyl), is an organoselenium compound characterized by the presence of selenium atoms bonded to two 2-chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diselenide, bis(2-chlorophenyl), typically involves the reaction of 2-chlorophenyl halides with selenium reagents. One common method is the reaction of 2-chlorophenyl magnesium bromide with elemental selenium, followed by oxidation to form the diselenide compound . Another approach involves the coupling of 2-chlorophenyl selenocyanate with reducing agents .

Industrial Production Methods

Industrial production of diselenide, bis(2-chlorophenyl), often employs electrochemical methods due to their efficiency and environmental benefits. Electrochemical synthesis involves the oxidation of 2-chlorophenyl selenide in an electrochemical cell, producing the desired diselenide compound .

Mechanism of Action

The mechanism by which diselenide, bis(2-chlorophenyl), exerts its effects involves the formation of reactive selenium species. These species can interact with biological molecules, leading to various biochemical effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage . Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Diselenide, bis(2-chlorophenyl), can be compared with other diselenide compounds such as:

  • Bis(2-hydroxyphenyl) diselenide
  • Bis(3-hydroxyphenyl) diselenide
  • Bis(4-hydroxyphenyl) diselenide

Uniqueness

The presence of chlorine atoms in diselenide, bis(2-chlorophenyl), imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its hydroxy-substituted counterparts . This reactivity can be advantageous in specific synthetic applications and biological activities.

Properties

CAS No.

69447-35-4

Molecular Formula

C12H8Cl2Se2

Molecular Weight

381.0 g/mol

IUPAC Name

1-chloro-2-[(2-chlorophenyl)diselanyl]benzene

InChI

InChI=1S/C12H8Cl2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H

InChI Key

WDHYRGODLWNICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)Cl)[Se][Se]C2=CC=CC=C2Cl

Origin of Product

United States

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